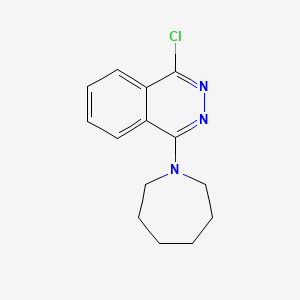
1-(3-bromopropyl)-3-nitro-1H-pyrazole
Descripción general
Descripción
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrN3O2 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Trimeric Silver(I) Pyrazolates
The compound 1-(3-bromopropyl)-3-nitro-1H-pyrazole has been utilized in the synthesis of trimeric Ag(I) pyrazolates. Trimeric Ag(I) adducts of various pyrazoles have been prepared by reacting the corresponding pyrazoles with silver(I) oxide and characterized by methods such as X-ray crystallography, NMR, and IR spectroscopy. These trimeric silver(I) pyrazolates with different substituents like isopropyl, bromo, and nitro groups exhibit unique structural properties and Ag–Ag contacts, indicating their potential in various applications, particularly in the field of coordination chemistry and material science (Dias & Diyabalanage, 2006).
Corrosion Inhibition by Heterocyclic Diazoles
Heterocyclic diazoles, including this compound derivatives, have been studied for their inhibitive properties against acidic iron corrosion. These compounds have demonstrated efficacy in decreasing corrosion currents and increasing charge-transfer resistance. Their inhibitory performance is influenced by structural and electronic parameters, and surface analysis techniques like XPS measurements and vertical scanning interferometry have been employed to investigate the treated surfaces and morphological changes (Babić-Samardžija et al., 2005).
Electroluminescent Organic Semiconductors
Compounds with bromo substituents, such as this compound, have been acknowledged for their potential in creating electroluminescent organic semiconductors. The easy availability and the ability to undergo reactions of bromo substituents make these compounds attractive for designing and constructing novel classes of organic semiconducting materials, which are crucial for applications in organic electronics and OLED devices (Salunke et al., 2016).
Synthesis of Nitropyrazoles
Nitropyrazole compounds, including those derived from this compound, have extensive applications in various fields. The synthesis methods of nitropyrazoles have been summarized and compared, providing a basis for further study of such energy materials. These materials show promise in the development of explosives with high density, high energy, and low sensitivity, as well as melt-cast explosive carriers which could replace traditional materials like TNT (Old Jun-lin, 2014).
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific target. For instance, the compound could inhibit or activate the target, leading to changes in downstream cellular processes. The bromine atom is a good leaving group, which could facilitate nucleophilic substitution reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Propiedades
IUPAC Name |
1-(3-bromopropyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIYOBJOTYUNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


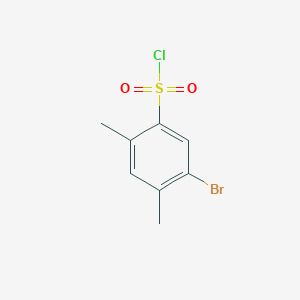
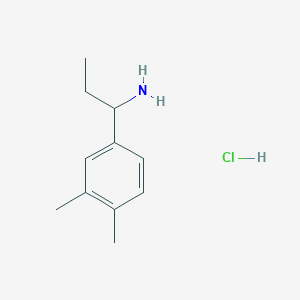
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
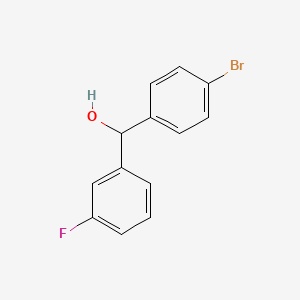
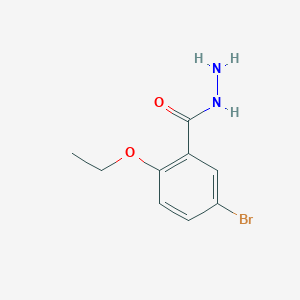
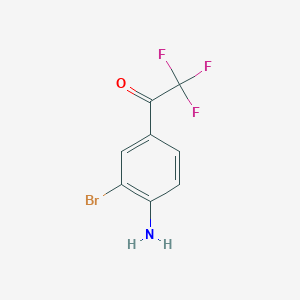
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
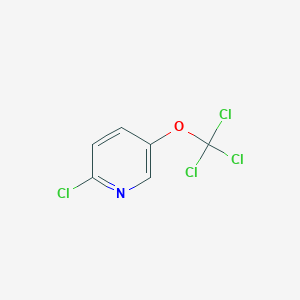
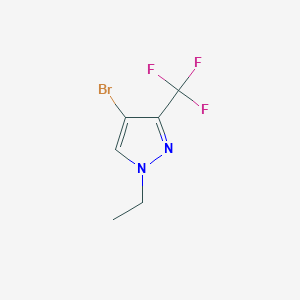
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)
